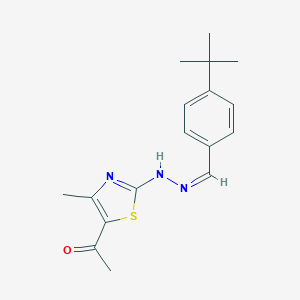

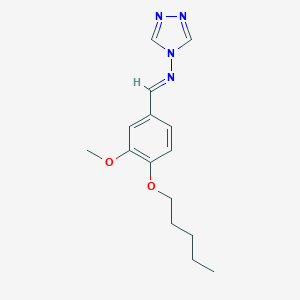

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as HATU, is a widely used coupling reagent in peptide synthesis. It is a white crystalline powder that is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). HATU is used to activate carboxylic acids for peptide bond formation, and it has become a popular alternative to other coupling reagents due to its high efficiency and low toxicity.

Wirkmechanismus

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one works by activating carboxylic acids for peptide bond formation. It reacts with the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive and can react with the amine to form the peptide bond. 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is able to activate carboxylic acids more efficiently than other coupling reagents due to its ability to stabilize the O-acylisourea intermediate.

Biochemical and Physiological Effects:

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one does not have any known biochemical or physiological effects, as it is primarily used in peptide synthesis and not as a drug or therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one as a coupling reagent is its high efficiency. It is able to activate carboxylic acids more efficiently than other coupling reagents, which can lead to higher yields and less waste. 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is also relatively easy to use and does not require any special handling or storage conditions.

One limitation of using 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is its cost. It is more expensive than other coupling reagents such as DIC and EDC, which can make it less accessible for some researchers. 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is also not compatible with all amino acids and peptides, and it may not be suitable for certain types of peptide synthesis.

Zukünftige Richtungen

There are several potential future directions for research involving 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of new coupling reagents that are even more efficient and cost-effective than 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one. Another area of interest is the use of 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one in the synthesis of non-peptide molecules, such as small molecules and natural products. Finally, there is potential for 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one to be used in the development of new therapeutics, either as a coupling reagent in peptide synthesis or as a component of a drug molecule.

Synthesemethoden

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized from the reaction between hexylamine and 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with cyanogen bromide to yield 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one. The overall synthesis process is relatively simple and can be completed in a few steps.

Wissenschaftliche Forschungsanwendungen

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been widely used in peptide synthesis due to its high efficiency and low toxicity. It has been shown to be effective in coupling various amino acids and peptides, and it has become a popular alternative to other coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one has also been used in the synthesis of cyclic peptides, which are important molecules in drug discovery and development.

Eigenschaften

Produktname |

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one |

|---|---|

Molekularformel |

C10H18N4O |

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C10H18N4O/c1-3-4-5-6-7-11-10-12-9(15)8(2)13-14-10/h3-7H2,1-2H3,(H2,11,12,14,15) |

InChI-Schlüssel |

NQZLUOWWOBDAMO-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCNC1=NC(=O)C(=NN1)C |

SMILES |

CCCCCCNC1=NC(=O)C(=NN1)C |

Kanonische SMILES |

CCCCCCNC1=NC(=O)C(=NN1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)

![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)

![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)